molecular formula C18H26N2O5S B5749422 CYCLOPENTYL{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE

CYCLOPENTYL{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE

Cat. No.: B5749422
M. Wt: 382.5 g/mol
InChI Key: CFZIXIWMSLUFGS-UHFFFAOYSA-N
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Description

CYCLOPENTYL{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclopentyl group, a dimethoxyphenyl group, and a sulfonyl piperazine moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOPENTYL{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclopentanone with 3,4-dimethoxybenzene in the presence of a suitable catalyst to form the cyclopentyl(3,4-dimethoxyphenyl)methanone intermediate . This intermediate is then reacted with piperazine and a sulfonylating agent under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

CYCLOPENTYL{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .

Mechanism of Action

The mechanism of action of CYCLOPENTYL{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperazine moiety can interact with neurotransmitter receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CYCLOPENTYL{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE is unique due to the presence of the sulfonyl piperazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

cyclopentyl-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-24-16-8-7-15(13-17(16)25-2)26(22,23)20-11-9-19(10-12-20)18(21)14-5-3-4-6-14/h7-8,13-14H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZIXIWMSLUFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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